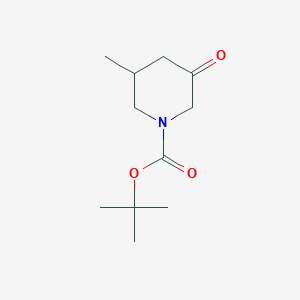

1-Boc-5-methyl-3-piperidinone

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXOEWQIZRMJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509382-47-1 | |

| Record name | tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-5-methyl-3-piperidinone: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making it a focal point of drug design and development. This guide provides a comprehensive technical overview of a specific, yet increasingly important, derivative: 1-Boc-5-methyl-3-piperidinone. We will delve into its chemical identity, physicochemical properties, synthesis, and potential applications, offering a valuable resource for researchers leveraging this compound in their synthetic endeavors.

Chemical Identity and Nomenclature

This compound is a synthetic organic compound featuring a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The piperidine ring is further substituted with a methyl group at the 5-position and a ketone at the 3-position.

While the name this compound is used, the more formal and frequently encountered name in chemical literature and supplier catalogs is tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate . This nomenclature highlights the ester nature of the Boc protecting group.

This compound is chiral, owing to the stereocenter at the 5-position (and potentially at the 3-position if enolization is considered, though the ketone is prochiral). It exists as a racemate and as individual enantiomers:

-

Racemate: A mixture of (R)- and (S)-enantiomers.

-

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

-

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate |

| Synonyms | This compound, N-Boc-3-methyl-5-piperidone |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| CAS Number (Racemate) | 1509382-47-1 |

| CAS Number ((R)-enantiomer) | 1601475-90-4 |

| CAS Number ((S)-enantiomer) | 1601475-89-1 |

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table includes predicted data from computational models, which serve as a useful estimation for experimental planning.

Table 2: Physicochemical Properties

| Property | Value (Predicted) | Notes |

| Boiling Point | 298.8 ± 33.0 °C | At 760 mmHg |

| Density | 1.060 ± 0.06 g/cm³ | |

| pKa | -1.67 ± 0.40 | A measure of the acidity of the conjugate acid. |

Due to the presence of the Boc group, this compound is expected to have good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in water is predicted to be low.

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, based on established synthetic methodologies for similar piperidinone derivatives, a plausible synthetic route can be proposed. A common strategy involves the preparation of a β-keto ester from an appropriately substituted N-Boc-piperidine carboxylic acid.[1]

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a commercially available or synthetically accessible N-Boc-piperidine carboxylic acid derivative.

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific target.

Step 1: Activation of the Carboxylic Acid

-

To a solution of N-Boc-5-methyl-piperidine-3-carboxylic acid in dichloromethane (DCM) at 0 °C, add Meldrum's acid followed by 4-dimethylaminopyridine (DMAP).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise and allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup to isolate the activated intermediate.

Step 2: Formation of the β-Keto Ester and Decarboxylation

-

Dissolve the crude intermediate from Step 1 in methanol and reflux for several hours to induce methanolysis and subsequent decarboxylation.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

Step 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

Characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl group (a doublet), and the protons on the piperidine ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature.

-

¹³C NMR would display a signal for the ketone carbonyl, the carbamate carbonyl of the Boc group, and the carbons of the piperidine ring and the methyl and tert-butyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the ketone carbonyl (around 1715 cm⁻¹) and the urethane carbonyl of the Boc group (around 1690 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperidinone core allows for a variety of chemical transformations.

Caption: Potential synthetic transformations of the core molecule.

The ketone functionality can undergo reactions such as:

-

Reductive amination: To introduce a substituted amino group at the 3-position.

-

Wittig-type reactions: To form an exocyclic double bond.

-

Aldol and related C-C bond-forming reactions: To build more complex carbon skeletons.

The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then be further functionalized.

The presence of the methyl group at the 5-position introduces a specific stereochemical and conformational constraint that can be exploited in drug design to influence binding affinity and selectivity for a biological target.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety information for structurally similar compounds like N-Boc-4-piperidone, the following precautions should be observed.[2][3][4]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Health Hazards: May be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.[3]

-

It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.

Conclusion

This compound, or tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategically placed functional groups and chiral center offer numerous possibilities for the creation of diverse and complex molecular architectures. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its potential for enabling the discovery of new therapeutic agents is clear. As research in this area continues, a more comprehensive understanding of its properties and reactivity will undoubtedly emerge, further solidifying its role in the modern drug discovery landscape.

References

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules (Basel, Switzerland), 26(13), 3808. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Gao, F., & Ma, D. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link]

-

TaiChem Taizhou Limited. (n.d.). Home. Retrieved from [Link]

-

ChemBK. (2024, January 2). tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-506. [Link]

-

Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). EP-Directory listing-Product Center. Retrieved from [Link]

-

African Rock Art. (n.d.). tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

LookChem. (n.d.). Cas 220223-46-1,Methyl N-Boc-3-Oxopiperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: A Key Intermediate for Drug Discovery Programs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. Retrieved from [Link]

-

NetNames. (n.d.). BirdoTech. Retrieved from [Link]

-

Justia Patents. (n.d.). Naphthalene boronic acids. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 1-Boc-5-methyl-3-piperidinone

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Boc-5-methyl-3-piperidinone

In the landscape of modern medicinal chemistry, N-heterocyclic scaffolds are paramount. Among these, the piperidine ring is a privileged structure, forming the core of countless therapeutic agents. This compound (CAS No. 1601475-90-4) emerges as a particularly valuable chiral building block. Its strategic combination of a ketone functionality, a stereocenter at the C5 position, and the versatile tert-butoxycarbonyl (Boc) protecting group makes it a highly sought-after intermediate for complex organic synthesis.

The Boc group provides robust protection under a wide range of conditions yet is readily cleaved under mild acidic conditions, allowing for sequential and controlled synthetic transformations. The ketone at C3 and the methyl-substituted stereocenter at C5 offer multiple points for diversification, enabling chemists to explore chemical space efficiently. This versatility has led to its application in the synthesis of advanced pharmaceutical agents, including potent and selective Toll-like receptor 7 (TLR7) and TLR8 antagonists, which are of significant interest for treating autoimmune diseases and other inflammatory conditions.[1]

This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—for this compound. The interpretation herein is synthesized from established principles of spectroscopic analysis and comparative data from closely related structural analogues. The methodologies described represent field-proven, best-practice protocols designed to ensure data integrity and reproducibility.

Methodology: Acquiring High-Fidelity Spectroscopic Data

The reliability of any structural elucidation rests entirely on the quality of the raw data. The following protocols are designed as self-validating systems for acquiring high-resolution spectroscopic data for intermediates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic as it is an excellent solvent for this class of compound and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) provide convenient internal references.[2]

-

¹H NMR Acquisition:

-

Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial to ensure full relaxation of all protons, especially the quaternary tert-butyl protons, for accurate integration.

-

Number of Scans: 16-32 scans, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Instrument: Bruker Avance III 126 MHz spectrometer or equivalent.

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-2048 scans, necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for an oily or low-melting solid compound as it requires minimal sample preparation.

-

Instrument: PerkinElmer Spectrum 100 FTIR spectrometer or equivalent, equipped with a diamond ATR crystal.

-

Procedure:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply a small drop of the neat compound directly onto the crystal.

-

Record the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is ideal for obtaining high-resolution mass data (HRMS), enabling precise determination of the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrument Parameters (Positive Ion Mode):

-

Ion Source: ESI+.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Scan Range: m/z 50-500.

-

Nebulizer Gas (N₂): ~1.5-2.5 Bar.

-

Drying Gas (N₂): ~8-10 L/min at ~200 °C.

-

Data Acquisition: The instrument should be calibrated immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

-

Structural Elucidation and Data Interpretation

The following sections detail the expected spectroscopic signatures for this compound. The analysis is built upon foundational principles and comparison with verified data from its constitutional isomers and the parent 1-Boc-3-piperidone structure.

Molecular Structure Diagram

Caption: Primary ESI+ fragmentation pathways for this compound.

Expert Insights & Causality:

-

Loss of Isobutylene (56 Da): The most common fragmentation for Boc-protected amines is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate which can then decarboxylate. This gives rise to a prominent peak at m/z 158.08.

-

Loss of the Boc Group (100 Da): Cleavage of the N-C(O) bond can lead to the loss of the entire Boc group as C₅H₈O₂ (or loss of CO₂ and isobutylene), resulting in the protonated 5-methyl-3-piperidone fragment at m/z 114.09. The observation of this fragment strongly supports the core piperidone structure.

Conclusion

The spectroscopic characterization of this compound is straightforward when approached with a systematic methodology. The ¹H and ¹³C NMR spectra will confirm the carbon skeleton and stereochemical complexity, with the diastereotopic protons adjacent to the C5 stereocenter serving as a key indicator. The IR spectrum provides unambiguous evidence of the crucial ketone and carbamate functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and reveals a predictable fragmentation pattern dominated by the characteristic cleavage of the Boc protecting group. Together, these techniques provide a robust and self-consistent dataset for the unequivocal structural confirmation of this important synthetic intermediate, enabling its confident use in the development of next-generation pharmaceuticals.

References

- (Reference placeholder for a general organic spectroscopy textbook, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.)

-

Macmillan Group, Princeton University. Supplementary Information for "A general strategy for the α-arylation of cyclic and acyclic ethers". Nature, 2016. [Online]. Available: [Link]. [2]3. (Placeholder for a general synthesis/characterization paper of a related Boc-piperidone, if a specific one is preferred for citation.)

Sources

The Piperidinone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinone scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of conformational flexibility, synthetic tractability, and the ability to engage in a wide array of biological interactions has cemented its role as a cornerstone in the development of novel therapeutics. This guide provides a comprehensive exploration of the biological significance of the piperidinone core, delving into its diverse pharmacological activities, underlying mechanisms of action, and the key structure-activity relationships that govern its efficacy. We will traverse its applications in oncology, metabolic disorders, and neurodegenerative diseases, supported by detailed experimental protocols and quantitative data to empower researchers in their quest for next-generation therapeutics.

Introduction: The Physicochemical and Pharmacokinetic Landscape of the Piperidinone Scaffold

The piperidinone ring is a versatile pharmacophore whose physicochemical properties can be finely tuned through substitution. The presence of the nitrogen atom and the carbonyl group allows for a balance of hydrophilicity and lipophilicity, which is crucial for drug absorption, distribution, metabolism, and excretion (ADME). The piperidine ring itself is a common motif in many approved drugs, known to enhance metabolic stability and facilitate transport across biological membranes, often leading to improved pharmacokinetic profiles and reduced toxicity.[1][2] The introduction of chiral centers within the piperidinone scaffold can further modulate these properties, enhancing biological activity and selectivity.[3]

The conformational flexibility of the piperidinone ring allows it to adopt various shapes, enabling it to fit into the binding pockets of a diverse range of biological targets.[1] This adaptability, coupled with its capacity for hydrogen bonding via the nitrogen atom and carbonyl group, underpins its broad spectrum of biological activities.

Diverse Biological Activities of Piperidinone Derivatives

The piperidinone scaffold is at the heart of numerous compounds with significant therapeutic potential across a range of diseases.

Anticancer Activity

Piperidinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of protein-protein interactions crucial for tumor survival.[4][5]

Table 1: In Vitro Anticancer Activity of Representative Piperidinone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Spirooxindolopyrrolidine-embedded piperidones | FaDu (Hypopharyngeal) | ~Bleomycin | Apoptosis induction | [6] |

| Dissymmetric 3,5-bis(arylidene)-4-piperidones (BAPs) | Various | Varies | Selective cytotoxicity | [4] |

| Piperidinone-based MDM2-p53 Inhibitors | SJSA-1 (Osteosarcoma) | 0.073 | Inhibition of MDM2-p53 interaction | [7] |

| Curcumin mimics (3,5-bis(ylidene)-4-piperidones) | HCT116 (Colon), MCF7 (Breast) | Varies | Topoisomerase I and IIα inhibition | [8] |

Antidiabetic Activity: DPP-4 Inhibition

A significant application of the piperidinone scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[9] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[9][10] By inhibiting DPP-4, piperidinone-based drugs increase the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[9][10]

Neuroprotective Activity

The piperidine ring, a core component of the piperidinone scaffold, is present in drugs used for the treatment of Alzheimer's disease, such as donepezil.[11] Research into novel piperidinone analogues continues to explore their potential in treating neurodegenerative disorders by targeting key enzymes like acetylcholinesterase (AChE).[11]

Unraveling the Mechanism of Action: Key Signaling Pathways

The therapeutic effects of piperidinone derivatives are rooted in their ability to modulate specific cellular signaling pathways.

The p53-MDM2 Pathway in Cancer

The tumor suppressor protein p53 plays a critical role in preventing cancer formation.[12] In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[13][14] Piperidinone-based inhibitors have been designed to disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.[7][15]

Caption: The incretin pathway and the mechanism of action of piperidinone-based DPP-4 inhibitors.

Experimental Protocols: Synthesis and Biological Evaluation

The translation of the therapeutic potential of the piperidinone scaffold from concept to reality relies on robust synthetic and biological evaluation methodologies.

Synthesis of a Spirooxindolopyrrolidine-Embedded Piperidinone

This protocol describes a one-pot, three-component reaction for the synthesis of a biologically active spirooxindolopyrrolidine-embedded piperidinone, a class of compounds with demonstrated anticancer activity. [1][6][16][17] Materials:

-

Isatin

-

Sarcosine

-

Chalcone derivative

-

Ethanol

-

Magnetic stirrer with hotplate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of isatin (1 mmol) and sarcosine (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the chalcone derivative (1 mmol).

-

Stir the reaction mixture at room temperature for 10-15 minutes.

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spirooxindolopyrrolidine-embedded piperidinone.

Caption: Experimental workflow for the synthesis of a spirooxindolopyrrolidine-embedded piperidinone.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [18][19][20] Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile cell culture plates

-

Piperidinone compound to be tested (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours. [19][21]2. Compound Treatment: Prepare serial dilutions of the piperidinone compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells. Incubate for 48-72 hours. [21]3. MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [19][21]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [19][21]5. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The piperidinone scaffold has unequivocally demonstrated its immense value in drug discovery. Its presence in a wide array of biologically active molecules targeting diverse diseases is a testament to its privileged status. The continued exploration of novel synthetic methodologies to access diverse and complex piperidinone derivatives, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly fuel the development of the next generation of therapeutics. As our knowledge of disease pathways expands, the versatility of the piperidinone scaffold will continue to be harnessed to design highly potent and selective drugs with improved pharmacokinetic profiles, ultimately benefiting patients worldwide.

References

-

Natarajan, A., et al. (2018). Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol. Chemistry Central Journal, 12(1), 95. [Link]

-

Maheswari, U., et al. (2022). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry, 46(21), 10089-10106. [Link]

-

International Journal of Allied Medical Sciences and Clinical Research. (n.d.). Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. [Link]

-

ResearchGate. (n.d.). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies | Request PDF. [Link]

-

Tokyo University of Science. (2022). Design and synthesis of spirooxindole-pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. [Link]

-

Perumal, P. T., et al. (2014). Novel spirooxindole-pyrrolidine compounds: synthesis, anticancer and molecular docking studies. European Journal of Medicinal Chemistry, 74, 52-62. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

ResearchGate. (n.d.). Piperidine DPP-IV inhibitors. | Download Scientific Diagram. [Link]

-

ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

ideXlab. (n.d.). Piperidone Derivative - Explore the Science & Experts. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds | Request PDF. [Link]

-

Seminars in Vascular Medicine. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. [Link]

-

PubChem. (n.d.). 4-Piperidone. [Link]

-

Drucker, D. J. (2013). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 98(1), 71–73. [Link]

-

Nauck, M. A., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Frontiers in Endocrinology, 12, 693998. [Link]

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

-

MDPI. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

-

SpringerLink. (n.d.). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31227-31252. [Link]

-

ACS Publications. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. [Link]

-

Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(9), 1024–1029. [Link]

-

PubMed. (n.d.). Study on influence of piperine treatment on the pharmacokinetics of diclofenac in healthy volunteers. [Link]

-

MDPI. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed Central. (n.d.). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. [Link]

-

Pharmacognosy Journal. (n.d.). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. [Link]

-

Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

-

PubMed. (n.d.). p53/MDM2 signaling pathway in aging, senescence and tumorigenesis. [Link]

Sources

- 1. Novel spirooxindole-pyrrolidine compounds: synthesis, anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 6. Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tus.elsevierpure.com [tus.elsevierpure.com]

- 12. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 16. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchhub.com [researchhub.com]

- 19. atcc.org [atcc.org]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

Part I: Protection of the Piperidine Nitrogen (N-Boc Formation)

An In-depth Technical Guide to the Strategic Role of the Boc Protecting Group in Piperidine Chemistry

Introduction: The Piperidine Scaffold and the Imperative for Protection

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in modern pharmacology.[1] Its prevalence is a testament to its ability to serve as a versatile scaffold, imparting favorable pharmacokinetic properties like enhanced solubility and metabolic stability to drug candidates. Piperidine derivatives are integral components in numerous classes of pharmaceuticals, from antipsychotics to kinase inhibitors.[1]

However, the journey from a simple piperidine building block to a complex, multi-functional drug molecule is a multi-step synthetic endeavor.[2] The secondary amine within the piperidine ring is a nucleophilic and basic center, prone to participating in a variety of desired and undesired reactions. To achieve precise chemical transformations at other sites on the molecule, chemists must temporarily mask or "protect" this reactive nitrogen. This strategic necessity is where protecting groups become indispensable tools.[3][4]

Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in piperidine chemistry. Its widespread adoption is due to a unique combination of stability, ease of introduction, and selective removal, making it a highly reliable and predictable tool for researchers, scientists, and drug development professionals.[5] This guide provides a comprehensive technical overview of the Boc group's role, from its fundamental chemical properties to its strategic application in the synthesis of complex piperidine-containing molecules.

The Boc Group: Core Chemical Features and Strategic Advantages

The Boc group is chemically a tert-butyl carbamate.[6] When attached to the piperidine nitrogen, its steric bulk and the electron-withdrawing nature of the carbonyl group effectively render the protected amine significantly less nucleophilic and basic.[6] This deactivation is the primary function of the protection.

The strategic power of the Boc group lies in its well-defined stability profile:

-

Robust Stability: It is remarkably stable under a wide array of reaction conditions, including basic (e.g., hydrolysis), nucleophilic, and reductive environments (e.g., catalytic hydrogenation).[5][6][7] This robustness allows for extensive chemical modifications to be performed elsewhere on the molecule without fear of premature deprotection.[5]

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[2][3][6] This selective removal is the foundation of its strategic use.

-

Orthogonal Potential: In complex synthesis, multiple protecting groups are often required. "Orthogonality" refers to the ability to remove one protecting group selectively without affecting others.[4][8] The acid-lability of the Boc group makes it an ideal orthogonal partner to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[5][6][9] This allows for a tiered deprotection strategy, which is fundamental to the successful synthesis of advanced drug candidates.[2]

The most common and efficient method for introducing the N-Boc group is the reaction of a piperidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[6][7]

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate collapses, expelling an unstable tert-butyl carbonate anion, which subsequently decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged piperidinium nitrogen to yield the final N-Boc protected piperidine.[6][10][11]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Foreword: The Stereochemical Imperative in Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of 5-Methyl-3-Piperidinone Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its six-membered saturated structure allows for a defined three-dimensional arrangement of substituents, a critical factor in molecular recognition and biological activity. When a carbonyl group is introduced to form a piperidinone, and further substituted, as in the 5-methyl-3-piperidinone core, the stereochemical complexity increases significantly. The precise spatial orientation of the methyl group and any other substituents can dramatically alter a molecule's pharmacological profile, transforming a potent therapeutic agent into an inactive or even toxic compound.[3][4] This guide provides a comprehensive exploration of the stereochemistry of 5-methyl-3-piperidinone derivatives, offering researchers and drug development professionals a detailed overview of stereoselective synthesis, conformational analysis, definitive characterization, and the ultimate impact on biological function.

Architectures of Chirality: Stereoselective Synthesis Strategies

Controlling the stereochemistry during the synthesis of substituted piperidones is a formidable challenge.[5] The creation of multiple stereocenters requires carefully designed strategies to favor the formation of a single, desired stereoisomer. Modern synthetic chemistry offers a powerful toolkit to achieve this, broadly categorized into auxiliary-controlled, catalyst-controlled, and substrate-controlled methods.

Chiral Auxiliary-Mediated Synthesis: A Transient Guide for Stereocontrol

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[6][7] After guiding the formation of the desired stereocenter(s), the auxiliary is cleaved and can often be recovered.[8] This method is robust and has been successfully applied to the synthesis of complex chiral molecules, including piperidinone precursors.[9][10][11][12]

The causality behind this approach lies in the auxiliary's ability to create a sterically biased environment. For instance, in an alkylation or aldol reaction, the bulky auxiliary blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face, thus inducing high diastereoselectivity.

Figure 1: General workflow for chiral auxiliary-mediated synthesis.

Protocol 1: Asymmetric Synthesis of a 5-Methyl-3-Piperidinone Precursor via Chiral Auxiliary

This protocol outlines a diastereoselective aldol reaction using an Evans oxazolidinone auxiliary, a key step that can establish the stereocenter corresponding to the 5-position of the piperidinone ring.[9]

-

N-Acylation: To a solution of the (S)-4-benzyloxazolidinone chiral auxiliary in anhydrous THF at 0 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add the desired acid chloride (e.g., a precursor to the piperidinone backbone) and allow the reaction to warm to room temperature.

-

Enolate Formation: Cool the solution of the N-acylated auxiliary to -78 °C in a dry ice/acetone bath. Add a hindered base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the corresponding Z-enolate.

-

Diastereoselective Aldol Reaction: To the enolate solution at -78 °C, add acetaldehyde dropwise. The acetaldehyde will serve as the electrophile to introduce the methyl group precursor. Stir the reaction at this temperature for 2-4 hours. The chiral auxiliary directs the attack of the enolate onto one specific face of the aldehyde.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the major diastereomeric aldol adduct.

-

Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions, for example, using lithium hydroperoxide, to yield the chiral carboxylic acid, which can then be carried forward through cyclization steps to form the final 5-methyl-3-piperidinone.[8]

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis offers a more elegant and atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.[13] This avoids the stoichiometric use of a chiral auxiliary and the need for its subsequent attachment and removal.

-

Metal-Catalyzed Reactions: Chiral transition metal complexes, such as those based on rhodium, are highly effective for reactions like asymmetric cycloadditions and reductive Heck reactions, which can construct the piperidine ring with excellent enantioselectivity.[13][14]

-

Organocatalysis: Small organic molecules can also act as chiral catalysts. For instance, quinine-derived squaramides have been shown to catalyze triple-domino reactions to furnish highly substituted tetrahydropyridines, precursors to piperidinones, with excellent control over multiple stereocenters.[15]

-

Enzymatic Resolutions: Biocatalysts, particularly lipases, can be used for the kinetic resolution of racemic intermediates. For example, a lipase can selectively acylate one enantiomer of a diol precursor, allowing for the separation of the two enantiomers, which can then be independently cyclized to form the (R)- or (S)-5-methyl-3-piperidinone.[9][16]

Figure 2: The principle of asymmetric catalysis.

Conformational Landscape: Shape, Stability, and the 5-Methyl Group

The biological function of a 5-methyl-3-piperidinone derivative is intrinsically linked to its three-dimensional shape. The piperidinone ring is not planar; it predominantly adopts a chair conformation to minimize torsional and steric strain, similar to cyclohexane.[17][18]

The Chair Conformation and Ring Inversion

The chair conformation exists as two rapidly interconverting forms at room temperature. In this equilibrium, substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the ring's equator).

The 5-methyl group, like most substituents, has a strong energetic preference for the equatorial position. An axial methyl group experiences unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on C1 and C3. This destabilizing interaction shifts the conformational equilibrium heavily towards the chair form where the methyl group is equatorial.

Figure 3: Conformational equilibrium in 5-methyl-3-piperidinone.

Influence of Other Substituents

The conformational preference can be influenced by other factors:

-

N-Substituents: Large N-substituents will also prefer an equatorial position. N-acyl groups can introduce pseudoallylic strain, which can, in some cases, favor an axial orientation for a substituent at the C2 position.[19]

-

Protonation: Protonation of the ring nitrogen to form a piperidinium salt can stabilize an axial conformer, particularly for polar substituents at other positions, due to favorable electrostatic interactions.[20]

Definitive Assignment: Stereochemical Characterization Techniques

Unambiguously determining the absolute and relative stereochemistry is a critical, self-validating step in any synthesis. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure and relative stereochemistry of molecules in solution.[21]

-

¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large couplings (J ≈ 10-13 Hz) are characteristic of a diaxial relationship, while smaller couplings (J ≈ 2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships. By analyzing the splitting patterns of the ring protons, one can deduce their relative orientations and confirm a chair conformation.

-

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between two protons provides definitive proof of their spatial proximity.[22] For example, an NOE between an axial proton at C2 and an axial proton at C6 confirms their cis relationship.

Protocol 2: Stereochemical Assignment using ¹H and 2D NOESY NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified 5-methyl-3-piperidinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a high-quality NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Carefully integrate the signals and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values in Hz) for all ring protons.

-

J-Value Analysis: Identify the signals for the protons at C2, C4, C5, and C6. Large J-values (~10 Hz) between vicinal protons suggest they are in a trans-diaxial arrangement.

-

2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 500-800 ms).

-

NOESY Analysis: Process the 2D data and look for cross-peaks. The presence of a cross-peak between the C5-proton and the C5-methyl group confirms their geminal relationship. More importantly, look for cross-peaks between protons on different carbons. For example, a cross-peak between the C5-methyl protons and an axial proton at C4 would indicate the methyl group is in an axial position, which is generally less favorable but possible. A cross-peak between the axial C2-proton and the axial C6-proton would confirm their cis-1,3-diaxial relationship.

-

Structure Elucidation: Combine the J-coupling and NOE data to build a complete and self-consistent 3D model of the molecule's preferred conformation in solution.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute and relative stereochemistry.[17][23] If a suitable single crystal can be grown, this technique yields precise bond lengths, bond angles, and torsional angles, confirming the ring conformation and the orientation of all substituents.[18]

| Technique | Information Provided | State | Causality/Insight |

| ¹H NMR (J-Coupling) | Relative stereochemistry, ring conformation | Solution | Based on the Karplus relationship between dihedral angle and coupling constant. |

| 2D NOESY NMR | Through-space proton proximity, relative stereochemistry | Solution | Detects dipole-dipole interactions between protons <5 Å apart.[21][22] |

| X-ray Crystallography | Absolute and relative stereochemistry, precise 3D structure | Solid | Based on the diffraction pattern of X-rays by the electron clouds in a crystal lattice.[17][23] |

Table 1: Key techniques for stereochemical characterization.

The Biological Consequence: Stereochemistry and Pharmacological Activity

The stereochemistry of a 5-methyl-3-piperidinone derivative is not merely an academic detail; it is a critical determinant of its interaction with biological targets. The precise 3D arrangement of functional groups governs how a molecule fits into a protein's binding pocket.

Consider a hypothetical scenario where a 5-methyl-3-piperidinone derivative is an inhibitor of a specific enzyme.

-

The (5R)-methyl isomer might position the methyl group into a small, hydrophobic pocket within the enzyme's active site, leading to a favorable binding interaction and potent inhibition.

-

Conversely, the (5S)-methyl isomer would place the methyl group in a different orientation. This could lead to a steric clash with an amino acid residue in the binding site, preventing optimal binding and resulting in a significant loss of activity.[3]

This principle has been demonstrated repeatedly in drug development. For instance, in a series of piperidin-4-ol derivatives, the stereochemical orientation of substituents was shown to directly impact their antibacterial and antifungal activities. Similarly, the anti-inflammatory drug Naproxen is active as the (S)-enantiomer, while the (R)-enantiomer is a liver toxin.[4]

| Compound Stereoisomer | Target Interaction | Resulting Biological Activity |

| Isomer A (e.g., 5R-methyl) | Methyl group fits into hydrophobic pocket; other groups form key H-bonds. | High Affinity Binding, Potent Agonist/Antagonist |

| Isomer B (e.g., 5S-methyl) | Methyl group causes steric clash; H-bonding groups are misaligned. | Low/No Affinity, Inactive Compound |

Table 2: A generalized example of stereochemistry-dependent biological activity.

Conclusion and Future Outlook

The stereochemistry of 5-methyl-3-piperidinone derivatives is a multifaceted field that stands at the intersection of synthetic strategy, physical organic chemistry, and medicinal chemistry. The ability to selectively synthesize a specific stereoisomer is paramount, and the development of novel, efficient catalytic methods remains a key research objective. Advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, provide the essential tools for unambiguous structural validation. Ultimately, a deep understanding of how stereochemistry dictates the conformational preferences of these molecules allows researchers to rationally design and synthesize potent and selective therapeutic agents, underscoring the principle that in drug discovery, three-dimensional structure is inextricably linked to function.

References

-

Barluenga, J., Aznar, F., Valdés, C., & Cabal, M. P. (1991). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. J. Org. Chem., 56(22), 6166–6173. Available at: [Link]

-

Zotova, O. S., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72, 761–766. Available at: [Link]

-

Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-85. Available at: [Link]

-

Rhee, J. U., & Krische, M. J. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. J. Am. Chem. Soc., 129(35), 10674-10675. Available at: [Link]

-

Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angew. Chem. Int. Ed., 45(40), 6704-6707. Available at: [Link]

-

Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(25), 14221–14226. Available at: [Link]

-

Abraham, R. J., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5, 205-212. Available at: [Link]

-

Fais-Coll, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(7), 859. Available at: [Link]

-

Jeyaraman, R., & Ravindran, T. (1998). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 37B, 344-348. Available at: [Link]

-

Cortes-Toledo, C., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. Available at: [Link]

- Romero-García, J., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) - NIH. Acta Crystallographica Section E, 71(11), 1207-1211. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4647321/

- Aridoss, G., & La, Y. J. (2010). Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin-4-one Derivatives. Bull. Korean Chem. Soc., 31(12), 3828-3830.

-

Le, T. N. (2012). Asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone and modular synthesis of C1-substituent tetrahydroisoquinolines (THIQ) and C2-symmetric bisisoquinolines (C2-BIQ) and their catalytic application in enantioselective Henry reaction. DR-NTU, Nanyang Technological University. Available at: [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structure of compound 13. ResearchGate. Available at: [Link]

-

Hu, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. J. Med. Chem., 65(6), 4649-4660. Available at: [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3304. Available at: [Link]

- Kamal, A., et al. (2014). Stereochemical Effect on Biological Activities of New Series of Piperidin-4-one Derivatives. Letters in Drug Design & Discovery, 11(1), 10-17.

-

Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

- Wang, Y., et al. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Chemical Research, 39(1), 33-36.

- He, L., & Thomson, R. J. (2011). Catalytic asymmetric synthesis of substituted morpholines and piperazines. Org. Lett., 13(10), 2722-2725.

-

Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 5(9), 300-306. Available at: [Link]

-

de Figueiredo, R. M., et al. (2016). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. J. Braz. Chem. Soc., 27(8), 1417-1454. Available at: [Link]

-

Hrytsai, I., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 12), 1184-1191. Available at: [Link]

-

Ianni, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2828-2839. Available at: [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

-

Ianni, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2828-2839. Available at: [Link]

-

ResearchGate. (2006). Synthesis of Piperidones by MCR. ResearchGate. Available at: [Link]

-

Martínez, R., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1973-1984. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2035-2045. Available at: [Link]

-

Wenzel, T. J. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 23(10), 2469. Available at: [Link]

-

Coldham, I., et al. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

de Souza, M. V. N., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3183. Available at: [Link]

-

Slideshare. (2015). stereochemistry and biological activity of drugs. Slideshare. Available at: [Link]

- Google Patents. (2018). Synthesis method of chiral piperazinone derivative. Google Patents.

- Pyne, S. G., et al. (1998). Stereocontrolled intermolecular radical additions to methylidenepiperazine-2,5-diones. Tetrahedron, 54(21), 5627-5638.

-

Martínez, R., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1973-1984. Available at: [Link]

-

Köpfer, A., & Wennemers, H. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6068-6071. Available at: [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines. J. Am. Chem. Soc., 133(23), 8966-8975. Available at: [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. 手性助劑 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products is a testament to its significance as a privileged scaffold in drug design.[1][2] This guide provides a comprehensive exploration of the discovery and synthesis of novel piperidine-based compounds, delving into the strategic considerations, modern synthetic methodologies, and the intricate structure-activity relationships that drive the development of next-generation therapeutics.

The Enduring Appeal of the Piperidine Moiety in Medicinal Chemistry

The ubiquity of the piperidine scaffold is no coincidence. Its inherent structural and physicochemical properties make it an ideal building block for crafting effective and safe medicines.[3][4]

Key Attributes:

-

Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for precise three-dimensional orientation of substituents, enabling optimal interactions with biological targets.[5]

-

Physicochemical Modulation: The nitrogen atom provides a handle for modulating key properties such as basicity (pKa), solubility, and lipophilicity (LogP/LogD), which are critical for absorption, distribution, metabolism, and excretion (ADME).[6]

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[3] Strategic placement of substituents can further enhance this stability.

-

Synthetic Tractability: A wealth of synthetic methods exists for the construction and functionalization of the piperidine core, allowing for the creation of diverse chemical libraries.[7][8]

The strategic incorporation of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects, such as cardiac hERG toxicity.[6][9]

Modern Synthetic Strategies for Piperidine Core Construction

The demand for novel piperidine-based drug candidates has spurred the development of innovative and efficient synthetic methodologies. These approaches offer greater control over stereochemistry and substitution patterns, paving the way for the exploration of new chemical space.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid assembly of complex piperidine structures.[10][11] This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes.[12]

A common and effective MCR for synthesizing highly functionalized piperidines involves the condensation of a β-ketoester, an aromatic aldehyde, and an amine.[13]

Illustrative Protocol: Three-Component Synthesis of a Substituted Piperidine

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and the amine (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as cerium(IV) ammonium nitrate (CAN) or a nano-crystalline solid acid (e.g., nano-sulfated zirconia).[10][12]

-

Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired substituted piperidine.

The choice of catalyst is crucial for controlling the reaction's efficiency and, in some cases, its diastereoselectivity.[12] For instance, the use of a recyclable catalyst like H3PW12O40 can make the process more environmentally friendly.[13]

Catalytic Asymmetric Synthesis: Mastering Stereochemistry

The enantiomeric purity of a drug candidate can have profound implications for its efficacy and safety. Catalytic asymmetric synthesis provides a direct and elegant route to enantiomerically enriched piperidine derivatives.

Key Asymmetric Strategies:

-

[4+2] Annulation of Imines with Allenes: Chiral phosphines can catalyze the highly enantioselective [4+2] annulation of imines with allenes to furnish a variety of functionalized piperidines.[14]

-

Deprotonation-Aldehyde Trapping-Ring Expansion: A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion, offers a concise route to chiral β-hydroxy piperidines.[15]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkenyl isocyanate with alkynes, employing a cleavable tether, provides access to polysubstituted piperidinol scaffolds with high enantioselectivity.[16][17]

-

Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can be employed in a three-step process to access a wide range of enantioenriched 3-substituted piperidines.[18]

These methods underscore the power of catalysis in achieving high levels of stereocontrol, which is paramount in modern drug discovery.

Functionalization of Pre-existing Ring Systems

An alternative to de novo ring construction is the functionalization of readily available pyridine or piperidine starting materials. This approach is particularly useful for late-stage diversification of drug candidates.

-

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a common and effective method for accessing a wide range of piperidine derivatives.[7][8] Recent advances have focused on developing more selective and robust catalysts, including heterogeneous cobalt catalysts that can operate in water.[7]

-

Direct C-H Functionalization: The direct, site-selective functionalization of C-H bonds on the piperidine ring is a highly sought-after transformation.[19] Rhodium-catalyzed C-H insertion reactions have shown promise in this area, with the site selectivity being controlled by the choice of catalyst and the nitrogen-protecting group.[20][21]

Visualizing Synthetic Pathways and Workflows

To better illustrate the logic behind these synthetic strategies, we can visualize them using workflow diagrams.

Caption: Overview of modern synthetic strategies for piperidine synthesis.

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[1] Understanding these structure-activity relationships is crucial for optimizing lead compounds into potent and selective drug candidates.

Case Study: Piperidine Derivatives as Influenza Virus Inhibitors

In a study on novel piperidine-based influenza virus inhibitors, a high-throughput screen identified an initial lead compound.[22][23] Subsequent SAR studies revealed several key insights:

-

The Ether Linkage is Critical: The ether linkage between the quinoline and piperidine moieties was found to be essential for inhibitory activity.[22]

-

Substituent Effects: The nature of the substituent on the piperidine nitrogen significantly impacted potency. An optimized derivative with a tert-butyl carbamate protecting group exhibited excellent inhibitory activity.[23]

| Compound | Key Structural Feature | EC₅₀ (µM) |

| Lead Compound | Thioether Linkage | 13.9 |

| Optimized Compound | Ether Linkage, tert-Butyl Carbamate | 0.05 |

| Table 1: SAR of Piperidine-Based Influenza Virus Inhibitors.[22][23] |

This example highlights how systematic structural modifications, guided by SAR, can lead to a dramatic improvement in biological activity.

Bioisosteric Replacement: A Strategy for Property Optimization

In some cases, the piperidine ring itself can be a site of metabolic vulnerability or may not provide the optimal vector for substituent placement.[24] Bioisosteric replacement, the substitution of the piperidine ring with another chemical group that retains similar steric and electronic properties, can be a powerful strategy to overcome these limitations.

Promising bioisosteres for the piperidine ring include:

-

Azaspiro[3.3]heptanes: These spirocyclic scaffolds can improve solubility and reduce metabolic degradation compared to their piperidine counterparts.[24][25]

-

Morpholine: The introduction of an oxygen atom can increase polarity and modulate the pKa of the nitrogen.[24]

Caption: Bioisosteric replacement strategies for the piperidine ring.

Conclusion and Future Directions

The piperidine scaffold continues to be a rich source of inspiration for the discovery and development of new medicines. Advances in synthetic chemistry, particularly in the areas of multicomponent reactions and catalytic asymmetric synthesis, have provided researchers with powerful tools to create increasingly complex and diverse piperidine-based molecules.[26][27]

Future research in this field will likely focus on:

-

Exploring Novel Chemical Space: The development of methods to access new and diverse substitution patterns on the piperidine ring will be crucial for identifying novel biological activities.[28]

-

Green and Sustainable Synthesis: The implementation of more environmentally friendly synthetic methods, such as biocatalysis and the use of recyclable catalysts, will be a key consideration.[29]

-

Integration with Computational Chemistry: The use of computational modeling and machine learning to predict the properties and activities of virtual piperidine libraries will accelerate the drug discovery process.

By leveraging these advancements, the scientific community is well-positioned to continue harnessing the power of the piperidine scaffold to address unmet medical needs and improve human health.

References

- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Google Scholar.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Dakota Bioprocessing.

- Fu, G. C., & Lee, S. Y. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(37), 11362-11363.

- O'Brien, P., & Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(10), 2241-2244.

- Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.

- Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. (2016). ScienceDirect.

- Dong, J., & Krische, M. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthesis of Highly Substituted Piperidines. (2014). Ingenta Connect, 17(6), 503-508.